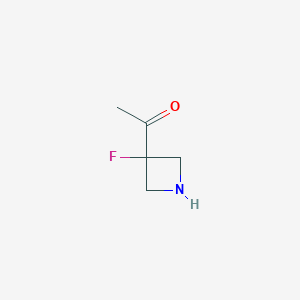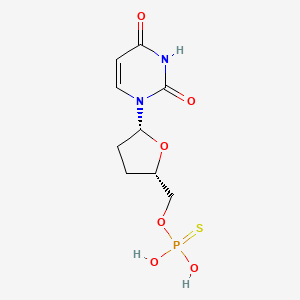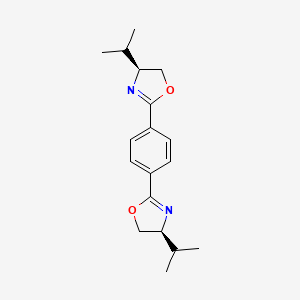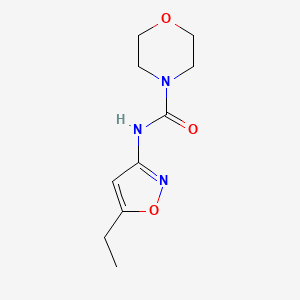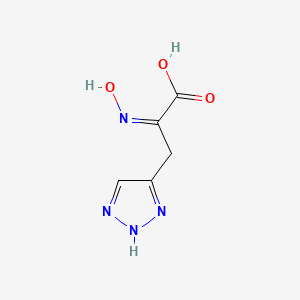
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyimino group and a triazole ring, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a hydroxyimino precursor and a triazole derivative. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid exerts its effects involves its interaction with molecular targets through its hydroxyimino and triazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)butanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)pentanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)hexanoic acid
Uniqueness
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific chain length and the positioning of the hydroxyimino and triazole groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in certain applications.
Propiedades
Fórmula molecular |
C5H6N4O3 |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H6N4O3/c10-5(11)4(8-12)1-3-2-6-9-7-3/h2,12H,1H2,(H,10,11)(H,6,7,9)/b8-4- |
Clave InChI |
PMFKQZGFOMVNMB-YWEYNIOJSA-N |
SMILES isomérico |
C1=NNN=C1C/C(=N/O)/C(=O)O |
SMILES canónico |
C1=NNN=C1CC(=NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


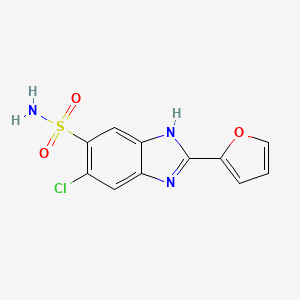
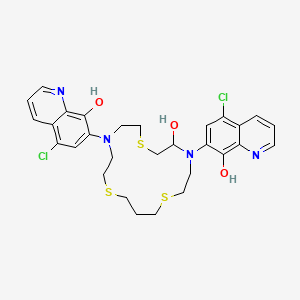

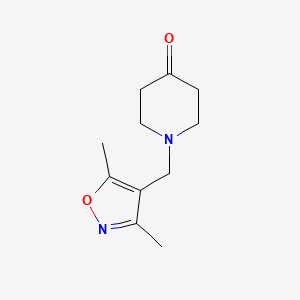

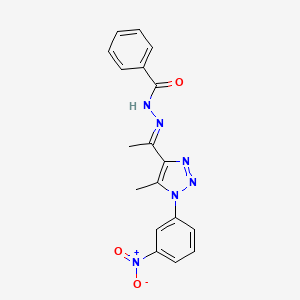

![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
